Glycyl-alanyl-leucine
Overview
Description
Gly-Ala-Leu is a peptide.
Scientific Research Applications
Dipeptide Metabolism and Utilization
Research has shown that dipeptides like Glycyl-alanyl-leucine are metabolized and utilized by various organs. For instance, Plauth et al. (1991) investigated the utilization of dipeptides in the isolated vascularly perfused rat small intestine, including the metabolism of similar dipeptides. They found significant fractional extraction rates, indicating active assimilation processes involving membrane-bound peptidases (Plauth et al., 1991).
Effects on Plasma Disappearance and Metabolism
Adibi et al. (1986) explored the impact of molecular structure on plasma disappearance and metabolism of dipeptides. Their findings showed that dipeptides with glycine substituting for alanine had longer plasma half-lives and different rates of hydrolysis by plasma enzymes compared to their alanyl counterparts (Adibi et al., 1986).
Hydrolysis Studies
Krohn (1970) studied the hydrolysis of glycyl-L-leucine and similar substrates by human intestinal mucosa. This research highlighted the specificity of enzymatic processes in dipeptide hydrolysis, providing insights into the digestive mechanisms of peptides (Krohn, 1970).
Aminopeptidase Activity
Nachlas et al. (1962) evaluated the specificity of aminopeptidase with various substrates, including dipeptides like glycyl-alanyl-leucine. Their research suggested the nonspecificity of aminopeptidase, with multiple enzymes likely existing for peptide hydrolysis (Nachlas et al., 1962).
Intestinal Transport Studies
Das and Radhakrishnan (1975) conducted studies on intestinal transport of dipeptides in monkeys and humans. They found that dipeptides like glycyl-alanyl-leucine are transported as one unit, suggesting a broad specificity dipeptide-uptake system in the intestine (Das & Radhakrishnan, 1975).
Role in Enzyme Function
Sekimoto et al. (1994) researched the role of glycyl residues, as found in dipeptides, in the function of leucine dehydrogenase. They demonstrated the importance of these residues for enzyme catalysis and stability (Sekimoto et al., 1994).
Complexation and Transport through Membranes
Mutihac et al. (2001) examined the complexation of dipeptides by crown ethers and their transport through liquid membranes. This study provided insights into the interactions and transport mechanisms of peptides like glycyl-alanyl-leucine (Mutihac et al., 2001).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4/c1-6(2)4-8(11(17)18)14-10(16)7(3)13-9(15)5-12/h6-8H,4-5,12H2,1-3H3,(H,13,15)(H,14,16)(H,17,18)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVZIEVNUYDAFR-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426325 | |
Record name | Glycyl-alanyl-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-alanyl-leucine | |
CAS RN |
35180-93-9 | |
Record name | Glycyl-alanyl-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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